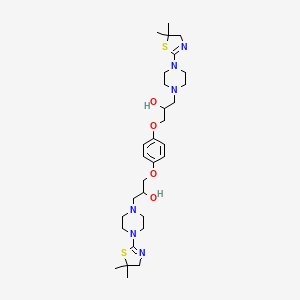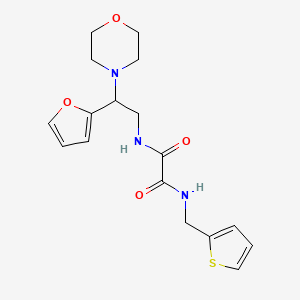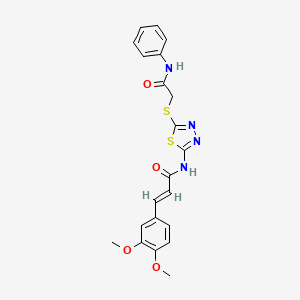![molecular formula C9H16FN B2786274 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2137829-05-9](/img/structure/B2786274.png)
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.2.1]octane scaffold is known for its rigidity and stability, making it a valuable core structure in the design of biologically active molecules.
作用机制
Target of Action
The primary target of 3-(2-Fluoroethyl)-8-azabicyclo[32Compounds with the 2-azabicyclo[321]octane core have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The exact mode of action of 3-(2-Fluoroethyl)-8-azabicyclo[32It can be inferred from related compounds that it may interact with its targets, possibly neuronal nicotinic acetylcholine receptors, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Fluoroethyl)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of 3-(2-Fluoroethyl)-8-azabicyclo[32Based on its potential interaction with neuronal nicotinic acetylcholine receptors, it may modulate neuronal activity and neurotransmitter release .
生化分析
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has been explored to reduce the ecological impact of the synthesis process .
化学反应分析
Types of Reactions
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure makes it a valuable scaffold for designing drugs with specific biological activities.
Materials Science: Its stability and unique properties make it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
相似化合物的比较
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane: Similar in structure but contains an oxygen atom in the bicyclic ring.
Bicyclo[3.2.1]octane: Lacks the fluoroethyl group but shares the same bicyclic core.
Uniqueness
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJMTGKRWZKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137829-05-9 |
Source


|
| Record name | 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)


methanone](/img/structure/B2786196.png)
![4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)



![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)



![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
